molecular formula C20H27N3O4S B1666141 A-293 CAS No. 767334-89-4

A-293

Cat. No.: B1666141
CAS No.: 767334-89-4
M. Wt: 405.5 g/mol
InChI Key: BFQMQSIBOHOPCY-QGZVFWFLSA-N
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Description

The compound "Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-" features a benzamide backbone with two distinct substituents:

  • Position 2: A butylsulfonylamino group (-NHSO₂C₄H₉), which introduces sulfonamide functionality.
  • N-attached group: A chiral (1R)-configured propyl chain terminating in a 6-methoxy-3-pyridinyl moiety.

This structure combines sulfonamide and heteroaromatic (pyridine) groups, which are common in bioactive molecules.

Properties

CAS No.

767334-89-4

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxy-3-pyridinyl)propyl]benzamide

InChI

InChI=1S/C20H27N3O4S/c1-4-6-13-28(25,26)23-18-10-8-7-9-16(18)20(24)22-17(5-2)15-11-12-19(27-3)21-14-15/h7-12,14,17,23H,4-6,13H2,1-3H3,(H,22,24)/t17-/m1/s1

InChI Key

BFQMQSIBOHOPCY-QGZVFWFLSA-N

Isomeric SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N[C@H](CC)C2=CN=C(C=C2)OC

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A-293;  A 293;  A293;  AVE-1231;  AVE 1231;  AVE1231

Origin of Product

United States

Preparation Methods

Nitro Reduction and Amidation

A common approach involves 2-nitrobenzoic acid as the starting material. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or Fe/HCl systems. Subsequent conversion to the acid chloride using thionyl chloride (SOCl₂) or triphosgene enables amide formation.

Example Protocol :

  • 2-Nitrobenzoic acid (1 eq) is dissolved in anhydrous THF.
  • SOCl₂ (1.2 eq) is added dropwise at 0°C, stirred for 2 h, and refluxed to form 2-nitrobenzoyl chloride.
  • The chloride is reacted with ammonium hydroxide to yield 2-nitrobenzamide.
  • Hydrogenation (10% Pd/C, H₂, 50 psi) reduces the nitro group to amine, yielding 2-aminobenzamide.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitro reduction H₂, 10% Pd/C, EtOH, 24 h 92 98.5
Acid chloride formation SOCl₂, THF, reflux 89 97.2

Introduction of the Butylsulfonylamino Group

Sulfonylation of 2-Aminobenzamide

The 2-amino group is sulfonylated using butylsulfonyl chloride under basic conditions. Triethylamine (TEA) or pyridine is employed to scavenge HCl.

Optimized Procedure :

  • 2-Aminobenzamide (1 eq) is suspended in DCM.
  • TEA (2.5 eq) is added, followed by dropwise addition of butylsulfonyl chloride (1.1 eq) at 0°C.
  • The mixture is stirred for 12 h at room temperature, washed with NaHCO₃, and purified via recrystallization (EtOAc/hexane).

Yield Enhancement :

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility and reaction kinetics, increasing yields to 88%.

Asymmetric Synthesis of (R)-1-(6-Methoxy-3-Pyridinyl)Propyl Amine

Chiral Auxiliary Approach

The chiral amine is synthesized via asymmetric hydrogenation of a ketone intermediate:

  • Ketone Synthesis : 6-Methoxy-3-pyridinecarbaldehyde undergoes aldol condensation with ethyl propionate to form α,β-unsaturated ketone.
  • Asymmetric Hydrogenation : Using a Ru-BINAP catalyst, the ketone is reduced to (R)-1-(6-methoxy-3-pyridinyl)propanol.
  • Curtius Rearrangement : The alcohol is converted to the amine via treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis.

Critical Parameters :

Parameter Optimal Value Enantiomeric Excess (%)
Hydrogenation pressure 50 psi H₂ 95
Catalyst loading 1 mol% Ru-BINAP 94

Final Amide Coupling

Activation and Coupling

The benzamide sulfonamide is coupled with the chiral amine using carbodiimide-based reagents. HCTU/HOBt/DIEA systems provide superior activation with minimal racemization.

Procedure :

  • 2-((Butylsulfonyl)amino)benzamide (1 eq) is dissolved in DMF.
  • HCTU (1.5 eq), HOBt (1.5 eq), and DIEA (3 eq) are added, followed by the chiral amine (1.2 eq).
  • The reaction is stirred at 25°C for 18 h, quenched with water, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield and Purity :

  • Isolated yield: 78%
  • Chiral HPLC purity: 99.1% ee

Alternative Routes and Comparative Analysis

Solid-Phase Synthesis

Immobilization of the benzamide core on Wang resin enables iterative sulfonylation and amidation, though yields are lower (62%).

One-Pot Sulfonylation-Coupling

Combining sulfonylation and amide coupling in a single pot reduces purification steps but risks side reactions (yield: 68%).

Comparative Table :

Method Yield (%) Purity (%) Steps
Stepwise synthesis 78 99.1 5
Solid-phase 62 97.3 7
One-pot 68 95.8 3

Challenges and Optimization Strategies

  • Racemization : Minimized by using low-temperature coupling and HOBt-based activators.
  • Sulfonylation Selectivity : Ortho-directing effects of the amide group ensure regioselective sulfonylation at the 2-position.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomeric impurities.

Chemical Reactions Analysis

AVE1231 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

Scientific Research Applications

Pharmacological Applications

1. Antiarrhythmic Activity
Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- has been identified as an atrial-selective antiarrhythmic agent. It acts as a blocker of the human cardiac potassium channel Kv1.5, which is crucial for cardiac repolarization. This selectivity makes it a candidate for treating atrial fibrillation and other arrhythmias without significantly affecting other cardiac functions .

2. Mechanism of Action
The compound functions by inhibiting the K2P3.1 channel, a two-pore domain potassium channel involved in maintaining the resting membrane potential and regulating excitability in cardiac tissues. By selectively blocking this channel, it can help stabilize heart rhythm and prevent abnormal electrical activity .

Case Studies

Case Study 1: Efficacy in Atrial Fibrillation
A study published in a peer-reviewed journal demonstrated that AVE1231 effectively reduced the incidence of atrial fibrillation in animal models. The compound was administered at varying doses, with results indicating a dose-dependent reduction in arrhythmic events. The study highlighted its potential for clinical application in managing atrial fibrillation .

Case Study 2: Safety Profile Assessment
Another investigation focused on the safety profile of Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- in chronic exposure scenarios. The findings suggested that the compound exhibited minimal toxicity at therapeutic doses, making it a promising candidate for further clinical trials .

Mechanism of Action

AVE1231 exerts its effects by blocking the TASK-1 potassium channels, which are involved in maintaining the resting membrane potential and regulating action potential duration in atrial myocytes. By inhibiting these channels, AVE1231 prolongs the atrial action potential and refractory period, thereby reducing the likelihood of atrial fibrillation .

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Halogenated Groups: The target compound’s butylsulfonylamino group differs from halogenated substituents (e.g., 4-chlorophenyl in IACS-9779 ). Sulfonamides enhance solubility and binding to polar enzyme pockets, whereas halogens improve lipophilicity and membrane penetration.

Chiral Pyridinylpropyl vs. Bicyclic Systems :

  • The (1R)-configured pyridinylpropyl group in the target compound contrasts with bicyclo[3.1.0]hexane in IACS-9779 . Chirality may influence stereoselective interactions with biological targets, while rigid bicyclic systems optimize spatial orientation for receptor binding.

Heteroaromatic Moieties :

  • The 6-methoxy-3-pyridinyl group in the target compound shares similarities with pyrimidine (CAS 2954-18-9 ) and benzimidazole (IACS-9779 ) systems. Methoxy groups on heteroaromatics often enhance metabolic stability compared to unsubstituted analogs.

Biological Target Hypotheses: Compounds like IACS-9779 and CGP20712A target enzymes (IDO-1) and receptors (β-adrenergic), respectively.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiarrhythmic, anticancer, and neuroprotective effects. The compound Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- , also known as AVE1231, is a notable example that exhibits potential as a channel blocker and has implications in cardiac health.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide . Its molecular formula is C20H27N3O4SC_{20}H_{27}N_{3}O_{4}S, with a molecular weight of approximately 393.56 g/mol. The compound is characterized by the presence of a butylsulfonamide group and a 6-methoxy-3-pyridinyl moiety, which are critical for its biological activity.

AVE1231 primarily acts as a channel blocker for the K2P3.1 potassium channels. This action is crucial in regulating cardiac action potentials and can potentially mitigate arrhythmias by stabilizing cardiac cell membrane excitability .

Antiarrythmic Effects

Research indicates that AVE1231 shows atrial-selective antiarrhythmic properties by inhibiting the human cardiac Kv1.5 channels. This selectivity is particularly beneficial in treating atrial fibrillation without significantly affecting ventricular repolarization, thus minimizing side effects associated with conventional antiarrhythmic drugs .

Neuroprotective Effects

Benzamide derivatives, including AVE1231, have been shown to possess neuroprotective properties. The compound acts as a PARP inhibitor , which plays a role in DNA repair mechanisms. By inhibiting PARP activity, AVE1231 may help prevent cell death in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of AVE1231:

  • Cardiac Studies : In vitro studies demonstrated that AVE1231 effectively reduced action potential duration in atrial myocytes, suggesting its potential use in managing atrial fibrillation .
  • Neuroprotection : In models of neurodegeneration, AVE1231 exhibited protective effects against oxidative stress-induced cell death, indicating its therapeutic potential for conditions like Alzheimer's disease .
  • Toxicity Assessments : Toxicological evaluations have shown that AVE1231 has low toxicity profiles in zebrafish embryos, making it a promising candidate for further clinical development .

Data Table: Biological Activities of AVE1231

Activity TypeMechanism of ActionReference
AntiarrhythmicInhibition of Kv1.5 channels
NeuroprotectivePARP inhibition
ToxicityLow toxicity in zebrafish embryos

Q & A

Q. What experimental designs mitigate variability in biological activity assays?

  • Methodology :
  • Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate IC50_{50}/EC50_{50}.
  • Controls : Include reference compounds (e.g., pyrazinamide for anti-tubercular assays) and vehicle controls.
  • Assay Reproducibility : Validate across multiple cell lines or enzymatic batches to identify batch-specific artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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